REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].C(O)C.[OH-].[Na+].[Na]>O.CC(C)=O>[CH3:2][NH:3][CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,3.4,^1:17|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CNCCC(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 4 h at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in about 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 additional minutes
|
Type
|
CONCENTRATION
|
Details
|
Afterwards, the mixture was concentrated about 5 times under vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with tert-butyl methyl ether (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The collected organic phases were finally concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
affording an orange oil which
|
Type
|
CUSTOM
|
Details
|
crystallised spontaneously after a few hours
|
Type
|
CUSTOM
|
Details
|
Finally, an orange solid was obtained (7.2 g, 84% yield)
|
Type
|
CUSTOM
|
Details
|
This compound can then be used without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CNCCC(O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].C(O)C.[OH-].[Na+].[Na]>O.CC(C)=O>[CH3:2][NH:3][CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,3.4,^1:17|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CNCCC(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 4 h at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in about 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 additional minutes
|
Type
|
CONCENTRATION
|
Details
|
Afterwards, the mixture was concentrated about 5 times under vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with tert-butyl methyl ether (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The collected organic phases were finally concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
affording an orange oil which
|
Type
|
CUSTOM
|
Details
|
crystallised spontaneously after a few hours
|
Type
|
CUSTOM
|
Details
|
Finally, an orange solid was obtained (7.2 g, 84% yield)
|
Type
|
CUSTOM
|
Details
|
This compound can then be used without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CNCCC(O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].C(O)C.[OH-].[Na+].[Na]>O.CC(C)=O>[CH3:2][NH:3][CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,3.4,^1:17|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CNCCC(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 4 h at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in about 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 additional minutes
|
Type
|
CONCENTRATION
|
Details
|
Afterwards, the mixture was concentrated about 5 times under vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with tert-butyl methyl ether (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The collected organic phases were finally concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
affording an orange oil which
|
Type
|
CUSTOM
|
Details
|
crystallised spontaneously after a few hours
|
Type
|
CUSTOM
|
Details
|
Finally, an orange solid was obtained (7.2 g, 84% yield)
|
Type
|
CUSTOM
|
Details
|
This compound can then be used without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CNCCC(O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |